PI3Kalpha/mTOR-IN-1

Descripción

Propiedades

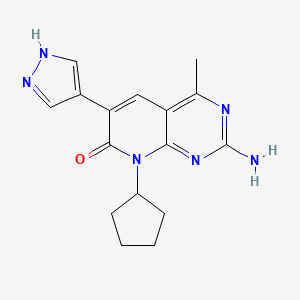

IUPAC Name |

2-amino-8-cyclopentyl-4-methyl-6-(1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-9-12-6-13(10-7-18-19-8-10)15(23)22(11-4-2-3-5-11)14(12)21-16(17)20-9/h6-8,11H,2-5H2,1H3,(H,18,19)(H2,17,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGMCPMGGFUNMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCCC3)C4=CNN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Discovery and Synthesis of PI3Kα/mTOR-IN-1

The following technical guide details the discovery, synthesis, and pharmacological characterization of PI3Kα/mTOR-IN-1 (CAS No. 1013098-90-2), a potent dual inhibitor of Phosphoinositide 3-kinase alpha (PI3K

Executive Summary

PI3Kα/mTOR-IN-1 (Compound 1) is a synthetic small-molecule inhibitor designed to simultaneously target the ATP-binding clefts of PI3K

-

Chemical Name: 2-amino-8-cyclopentyl-4-methyl-6-(1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

-

CAS Registry Number: 1013098-90-2[1]

-

Molecular Formula:

-

Mechanism of Action: Dual ATP-competitive inhibition of PI3K

and mTOR (TORC1/TORC2).

Scientific Rationale & Signaling Pathway

The PI3K/Akt/mTOR pathway is the most frequently dysregulated signaling network in human cancer. Selective inhibition of mTORC1 (e.g., by rapalogs) often leads to the activation of PI3K/Akt via the loss of a negative feedback loop mediated by S6K1. Conversely, selective PI3K inhibition can result in incomplete pathway suppression.

PI3Kα/mTOR-IN-1 was developed to overcome this resistance mechanism by enforcing a "vertical blockade"—simultaneously extinguishing the signal at the upstream kinase (PI3K

Pathway Visualization

The following diagram illustrates the dual-node inhibition strategy.

Caption: Vertical blockade of the PI3K/Akt/mTOR pathway by PI3Kα/mTOR-IN-1, preventing S6K1-mediated feedback activation.

Chemical Synthesis

The synthesis of PI3Kα/mTOR-IN-1 is based on the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. This privileged heterocycle is synthesized via a convergent route, typically starting from a pyrimidine precursor, followed by a Heck reaction to close the pyridine ring, and a final Suzuki coupling to install the pyrazole moiety.

Retrosynthetic Analysis

-

Target: 2-amino-8-cyclopentyl-4-methyl-6-(1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one.

-

Disconnection 1 (C-C Bond): Suzuki coupling at C6.

-

Disconnection 2 (Ring Closure): Intramolecular cyclization of an acrylate derivative.

-

Starting Material: 5-bromo-2,4-dichloropyrimidine and cyclopentylamine.

Step-by-Step Synthesis Protocol

Note: This protocol is adapted from the methodologies described in Bioorganic & Medicinal Chemistry Letters (2012) and related patent literature for pyrido-pyrimidine cores.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Selective displacement of the C4-chloride with cyclopentylamine.

-

Reagents: 5-Bromo-2,4-dichloropyrimidine, Cyclopentylamine, Triethylamine (Et

N), Ethanol (EtOH). -

Procedure:

-

Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in EtOH at 0°C.

-

Add cyclopentylamine (1.05 eq) and Et

N (1.5 eq) dropwise. -

Stir at ambient temperature for 2–4 hours. The C4 position is more reactive due to steric and electronic factors.

-

Workup: Concentrate in vacuo, partition between water/ethyl acetate. Dry organic layer (

) and concentrate. -

Product: 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine .

-

Step 2: Displacement of C2-Chloride

-

Reagents: Ammonium hydroxide (

) or Ammonia in dioxane. -

Procedure:

-

Treat the intermediate from Step 1 with excess ammonia in a sealed tube/autoclave at 80–100°C.

-

Product: 2-amino-5-bromo-4-(cyclopentylamino)pyrimidine . (Note: The order of this step can vary; sometimes the C2-chloro is retained until later, but for this specific target, early amination is common).

-

Step 3: Heck Coupling and Cyclization

Objective: Construction of the pyridinone ring.

-

Reagents: Crotonic acid (or ethyl crotonate), Palladium(II) acetate (

), Tri-(o-tolyl)phosphine ( -

Procedure:

-

Combine the pyrimidine intermediate (1.0 eq) with crotonic acid (1.5 eq) in DMF.

-

Add catalyst

(5 mol%) and ligand. -

Heat to 100°C for 12 hours. The reaction undergoes a Heck coupling followed by in situ intramolecular cyclization (lactamization) between the amino group and the carboxylic acid/ester.

-

Product: 2-amino-8-cyclopentyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one .

-

Step 4: Regioselective Bromination

Objective: Activation of the C6 position for the final coupling.

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

-

Procedure:

-

Dissolve the core scaffold in ACN.

-

Add NBS (1.1 eq) portion-wise at room temperature. The C6 position (alpha to the carbonyl) is the most electron-rich and accessible site.

-

Stir for 1–2 hours.

-

Product: 2-amino-6-bromo-8-cyclopentyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one .

-

Step 5: Suzuki-Miyaura Cross-Coupling

Objective: Installation of the pyrazole moiety.

-

Reagents: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester (Boc-protected pyrazole boronate),

, -

Procedure:

-

Combine the 6-bromo intermediate and the pyrazole boronate (1.2 eq) in Dioxane/Water (4:1).

-

Add

and degas with nitrogen. -

Add

(5 mol%) and heat to 90°C for 4–6 hours. -

Deprotection: The Boc group on the pyrazole is typically labile under these conditions or removed subsequently with mild acid (TFA/DCM) or base.

-

Purification: Flash column chromatography (MeOH/DCM).

-

Final Product: PI3Kα/mTOR-IN-1 .

-

Synthesis Flowchart

Caption: Convergent synthesis route for PI3Kα/mTOR-IN-1 utilizing a Heck-cyclization strategy.

Pharmacological Profile[4][5][6][7][8][9]

In Vitro Activity

PI3Kα/mTOR-IN-1 demonstrates nanomolar potency against its primary targets. The selectivity profile favors the alpha isoform of PI3K and the mTOR kinase, sparing other kinases to a significant degree.

| Target Kinase | Assay Type | Potency |

| PI3K | Cell-based (IC | 7 nM |

| PI3K | Biochemical ( | 12.5 nM |

| mTOR | Biochemical ( | 10.6 nM |

| PI3K | Biochemical | > 100 nM (Selectivity window) |

| PI3K | Biochemical | > 100 nM |

ADMET Properties

-

Lipophilic Efficiency (LipE): High, indicating a favorable balance between potency and lipophilicity.

-

Metabolic Stability:

-

Human Liver Microsomes (HLM): Low extraction ratio (ER), indicating good stability.

-

Rat Liver Microsomes (RLM): High clearance (ER = 0.88), suggesting species-specific metabolism (likely oxidation of the cyclopentyl ring).

-

-

Oral Bioavailability: Good in preclinical species (mouse/dog), moderate in rats due to high clearance.

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

To validate the

-

Reagents: Recombinant PI3K

(p110 -

Reaction: Incubate enzyme and inhibitor for 15 min at room temperature. Start reaction by adding ATP/PIP2.

-

Detection: After 60 min, add detection reagent (e.g., Eu-labeled anti-GST and AlexaFluor-labeled tracer). Measure FRET signal.

-

Analysis: Fit data to a sigmoidal dose-response equation to determine IC

, then convert to

Cell Viability Assay[10]

-

Cell Lines: MCF-7 (PIK3CA mutant), PC-3 (PTEN null).

-

Seeding: 3,000 cells/well in 96-well plates.

-

Treatment: Add compound (0.1 nM – 10

M) for 72 hours. -

Readout: CellTiter-Glo (ATP quantification). Normalize luminescence to DMSO control.

References

-

Le, P. T., et al. (2012).[2][3][4] Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR.[2][3][4] Bioorganic & Medicinal Chemistry Letters, 22(15), 5098–5103.[2] Link

-

MedChemExpress. (n.d.). PI3Kα/mTOR-IN-1 Product Datasheet. MedChemExpress. Link

-

BOC Sciences. (n.d.). PI3Kα/mTOR-IN-1 (CAS 1013098-90-2).[1] BOC Sciences.

-

Vogt, P. K., et al. (2009). Phosphoinositide 3-kinase: from viral oncoprotein to drug target. Virology, 384(2), 326–333. Link

Sources

- 1. PI3Kα/mTOR-IN-1 1013098-90-2 | MCE [medchemexpress.cn]

- 2. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

PI3Kalpha/mTOR-IN-1 structure and chemical properties

Technical Monograph: PI3K /mTOR-IN-1

Dual-Targeting Pharmacological Probe for the PI3K/AKT/mTOR Axis

Executive Summary

PI3K

This guide details the physicochemical properties, structural biology, and validated experimental protocols for utilizing PI3K

Chemical Identity & Physicochemical Properties

The compound is built upon a pyrrolidinyl pyrido pyrimidinone scaffold, optimized for high affinity binding to the ATP-binding cleft of lipid and protein kinases.

Table 1: Chemical Specifications

| Property | Specification |

| Common Name | PI3K |

| CAS Registry Number | 1013098-90-2 |

| IUPAC Name | Specific nomenclature derived from pyrido[2,3-d]pyrimidin-7(8H)-one core |

| Molecular Formula | |

| Molecular Weight | 310.35 g/mol |

| Solubility | DMSO ( |

| Purity | |

| Appearance | Off-white to pale yellow solid |

Structural Analysis (SMILES)

SMILES: O=C1N(C2CCCC2)C3=CC(C4=CCNN4)=CN=C3C(N)=N1

-

Core Pharmacophore: The pyrido-pyrimidinone bicyclic system functions as the hinge binder, mimicking the adenine ring of ATP.

-

Selectivity Elements: The cyclopentyl group (C2CCCC2) fills the hydrophobic pocket (affinity pocket), enhancing potency against the PI3K

isoform. -

H-Bond Donors/Acceptors: The pyrazole moiety (C4=CCNN4) likely interacts with the phosphate-binding region or specific residues like Asp810/Val851 in the kinase domain.

Mechanism of Action & Signaling Pathway

The therapeutic rationale for PI3K

Figure 1: Dual Inhibition Logic

Figure 1: The compound simultaneously inhibits PI3K

Experimental Protocols

Protocol A: Compound Reconstitution & Storage

Objective: Ensure compound stability and accurate dosing.

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

99.9%. -

Concentration: Prepare a 10 mM stock solution .

-

Calculation: Dissolve 1 mg of PI3K

/mTOR-IN-1 (MW 310.35) in 322.2

-

-

Storage: Aliquot into light-protective amber vials (20-50

L each) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month). -

Working Solution: Dilute 1:1000 in culture medium immediately before use to achieve

0.1% DMSO concentration.

Protocol B: In Vitro Kinase Activity Assay (ADP-Glo)

Objective: Determine IC50 against recombinant PI3K

-

Reagents:

-

Recombinant PI3K

(p110 -

Substrate: PIP2:PS lipid vesicles (0.05 mg/mL).

-

ATP (10

M, Km apparent). -

ADP-Glo Kinase Assay Kit (Promega).

-

-

Workflow:

-

Step 1 (Reaction): In a 384-well white plate, incubate 2

L of PI3K -

Step 2 (Start): Add 2

L of ATP/Lipid substrate mix. Incubate for 60 min at 23°C. -

Step 3 (Depletion): Add 5

L of ADP-Glo Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min. -

Step 4 (Detection): Add 10

L of Kinase Detection Reagent (converts ADP to ATP -

Step 5: Read Luminescence (Integration time: 0.5–1 sec).

-

-

Data Analysis: Plot RLU vs. Log[Inhibitor] using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol C: Cellular Viability Assay (MTT)

Objective: Assess cytotoxicity in PIK3CA-mutant cell lines (e.g., MCF-7 or BT-474).

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment overnight.

-

Treatment: Treat with PI3K

/mTOR-IN-1 (0, 10, 50, 100, 500, 1000 nM) for 72 hours. -

MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate 4 hours at 37°C.

-

Solubilization: Aspirate medium carefully. Add 150

L DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm (reference 630 nm).

Chemical Synthesis Overview

Based on the methodology established by Le et al. (2012).

The synthesis of the pyrrolidinyl pyrido pyrimidinone core typically follows a convergent route:

-

Core Formation: Starting from 1-amino-3-chloro-5-methyl pyrimidine , bromination followed by cyclization with a dicarbonyl equivalent yields the pyrrole-fused intermediate.

-

N-Alkylation: Introduction of the cyclopentyl group (or specific R-group for "IN-1") via nucleophilic substitution or reductive amination.

-

Coupling: The pyrazole or specific aryl moiety is introduced, often utilizing palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to install the final diversity element at the C-6/C-7 position.

References

-

Primary Discovery & Synthesis: Le, P. T., et al. (2012).[1] "Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3K

and mTOR."[1][2] Bioorganic & Medicinal Chemistry Letters, 22(15), 5098-5103.[1] -

Kinase Assay Methodology: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

-

Pathway Context: Fruman, D. A., et al. (2017).[3] "The PI3K Pathway in Human Disease." Cell, 170(4), 605–635.

-

Vendor Data & Properties: MedChemExpress (MCE). "PI3Kalpha/mTOR-IN-1 Product Datasheet."

An In-depth Technical Guide to a Representative PI3Kα/mTOR Dual Inhibitor: Target Binding and Kinase Selectivity

For: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "PI3Kalpha/mTOR-IN-1" is used throughout this guide as a representative name for a class of potent, dual ATP-competitive inhibitors of PI3Kα and mTOR. The specific data and structure-activity relationships discussed are based on a well-characterized series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives and other publicly available information on similar dual inhibitors.

Introduction: The Rationale for Dual PI3Kα/mTOR Inhibition

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention.[3][4]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which recruit and activate PI3K.[4] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This leads to the recruitment and activation of AKT, a central kinase that subsequently activates mTOR complex 1 (mTORC1) and influences a host of other downstream effectors.[5]

A critical feature of this pathway is a negative feedback loop where S6K1, a downstream target of mTORC1, can phosphorylate and inhibit insulin receptor substrate 1 (IRS1), thereby dampening the upstream PI3K signal.[4] Inhibition of mTORC1 alone, for instance with rapamycin analogs, can relieve this negative feedback, leading to a compensatory activation of AKT. This feedback mechanism has been a significant hurdle in the clinical efficacy of mTORC1-selective inhibitors.

The development of dual PI3K/mTOR inhibitors, such as the representative compound "this compound," addresses this challenge by simultaneously blocking the pathway at two crucial nodes. This dual blockade not only prevents the feedback activation of AKT but also provides a more comprehensive shutdown of the entire signaling axis, leading to potentially superior anti-proliferative and pro-apoptotic effects in cancer cells.[4]

The PI3K/mTOR Signaling Pathway: A Visual Overview

The following diagram illustrates the core components of the PI3K/mTOR signaling pathway and the points of inhibition for a dual PI3Kα/mTOR inhibitor.

Caption: Workflow for Western Blot analysis of PI3K/mTOR pathway inhibition.

Conclusion and Future Directions

The representative dual PI3Kα/mTOR inhibitor, "this compound," exemplifies a rational drug design approach to overcome the limitations of single-agent mTOR inhibitors. Its potent and balanced activity against both PI3Kα and mTOR, coupled with a favorable selectivity profile, makes it a valuable tool for cancer research and a promising candidate for further preclinical and clinical development.

Future investigations should focus on comprehensive in vivo efficacy studies in relevant cancer models, detailed pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical application. The continued exploration of structure-activity relationships within this and related chemical series will undoubtedly lead to the discovery of next-generation dual PI3K/mTOR inhibitors with enhanced therapeutic indices.

References

-

Synthesis and structure–activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PIK3CA and AKT1 Mutations Have Distinct Effects on Sensitivity to Targeted Pathway Inhibitors in an Isogenic Luminal Breast Cancer Model System. Clinical Cancer Research. [Link]

-

PI3K/AKT/mTOR Pathway Activity in Cancer. Frontiers in Oncology. [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]

-

PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics. MDPI. [Link]

-

Targeting the PI3K/AKT/mTOR pathway in epithelial ovarian cancer, therapeutic treatment options for platinum-resistant ovarian cancer. PubMed Central. [Link]

-

PI3K and mTOR Signaling Pathways in Cancer: New Data on Targeted Therapies. PubMed. [Link]

-

PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer. springermedizin.de. [Link]

-

Targeting the PI3K/mTOR Pathway Augments CHK1 Inhibitor-Induced Replication Stress and Antitumor Activity in High-Grade Serous Ovarian Cancer. PubMed. [Link]

-

A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer. MDPI. [Link]

-

Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]

-

Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. PubMed. [Link]

-

A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells. ResearchGate. [Link]

-

Design, Synthesis and Docking Studies of Novel Thienopyrimidine Derivatives Bearing Chromone Moiety as mTOR/PI3Kα Inhibitors. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. [Link]

-

PI3K/AKT/mTOR pathway. Wikipedia. [Link]

-

Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]

-

Discovery of the highly potent PI3K/mTOR dual inhibitor PF04691502 through structure based drug design. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]

Sources

- 1. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the PI3K/AKT/mTOR pathway in epithelial ovarian cancer, therapeutic treatment options for platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: PI3Kalpha/mTOR-IN-1 Downstream Signaling & Characterization

Executive Summary

PI3Kalpha/mTOR-IN-1 is a high-potency, ATP-competitive dual inhibitor targeting the PI3Kα (p110α) isoform and the mechanistic Target of Rapamycin (mTOR) kinase.[1] Unlike first-generation rapalogs (which allosterically inhibit mTORC1) or pan-PI3K inhibitors (which hit all Class I isoforms), this compound utilizes a "vertical inhibition" strategy. By simultaneously blocking the upstream kinase (PI3Kα) and the downstream effector (mTORC1/2), it collapses the signaling axis essential for tumor survival, protein translation, and metabolic regulation.

This guide details the mechanistic downstream effects of this compound, provides validated protocols for assessing its efficacy, and analyzes the feedback loops that define its therapeutic window.

Part 1: Molecular Mechanism of Action (MoA)

Dual-Target Binding Kinetics

This compound functions by binding to the ATP-binding cleft of its targets. Its efficacy stems from its ability to bridge the structural homology between the PI3K catalytic domain and the mTOR kinase domain (both members of the PIKK superfamily).

-

Target 1: PIK3CA (p110α): The inhibitor prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol 3,4,5-trisphosphate (PIP3). This is the "gatekeeper" step, preventing the membrane recruitment of AKT via its Pleckstrin Homology (PH) domain.

-

Target 2: mTOR (C1 and C2): The inhibitor blocks the catalytic activity of the mTOR kinase directly. Crucially, it inhibits mTORC2 , which is responsible for the hydrophobic motif phosphorylation of AKT (Ser473), a step often insensitive to rapalogs.

The "Vertical Blockade" Concept

Single-agent inhibition of mTORC1 often leads to a paradoxical activation of AKT due to the relief of a negative feedback loop (S6K

Part 2: Downstream Signaling Cascade

The following diagram illustrates the pathway architecture and the specific intervention points of this compound.

Visualization: The Vertical Blockade

Figure 1: Schematic of the PI3K/AKT/mTOR pathway illustrating the "vertical blockade" mechanism. This compound inhibits both the upstream PI3Kα and downstream mTOR complexes, preventing the S6K-mediated feedback loop from reactivating AKT.

Part 3: Quantitative Signaling Effects (Biomarkers)

When treating cells with this compound, specific phosphorylation events serve as critical biomarkers. The table below summarizes the expected changes compared to single-agent inhibition.

| Biomarker | Site | Upstream Kinase | Effect of this compound | Biological Significance |

| p-AKT | Thr308 | PDK1 (PI3K-dependent) | Strong Decrease | Loss of catalytic activity; direct readout of PI3Kα inhibition. |

| p-AKT | Ser473 | mTORC2 | Strong Decrease | Loss of maximal activation/stability; distinguishes from Rapalogs (which often spare S473). |

| p-S6K | Thr389 | mTORC1 | Complete Ablation | Halt of protein translation initiation; correlates with G1 cell cycle arrest. |

| p-4E-BP1 | Thr37/46 | mTORC1 | Decrease | Release of eIF4E to initiate cap-dependent translation (loss of phosphorylation activates the repressor function). |

| p-PRAS40 | Thr246 | AKT | Decrease | Relieves inhibition on mTORC1, though mTORC1 is directly inhibited by the drug anyway. |

| LC3B-II | N/A | Autophagy Machinery | Increase | Marker of autophagosome formation; indicates induction of autophagy due to mTORC1 suppression. |

Part 4: Experimental Protocols for Validation

Phospho-Protein Analysis (Western Blot)

Objective: Validate dual inhibition by assessing p-AKT (T308/S473) and p-S6.

Critical Reagents:

-

Lysis Buffer: RIPA or NP-40 supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, Sodium Fluoride) and Protease Inhibitors. Note: Phosphatase inhibition is non-negotiable; p-AKT is extremely labile.

-

Blocking Buffer: 5% BSA in TBST. Do not use Non-Fat Dry Milk for phospho-antibodies (casein interferes with phospho-epitope recognition).

Protocol Workflow:

-

Seeding: Seed cells (e.g., MCF-7, T47D) at 70% confluency.

-

Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 12 hours to reduce basal noise, then stimulate with Insulin or EGF (100 ng/mL) for 15 mins concurrently or after drug pre-treatment.

-

Treatment: Treat with this compound (Dose titration: 1 nM – 1 µM) for 1–4 hours.

-

Lysis: Wash with ice-cold PBS containing 1mM Na3VO4. Lyse directly on ice.

-

Detection: Probe for p-AKT (S473), p-AKT (T308), p-S6, and Total AKT (loading control).

Cell Viability & Synergy Assay

Objective: Determine IC50 and assess synergy with other agents (e.g., Fulvestrant).

Protocol Workflow:

-

Plate Format: 96-well or 384-well plates (opaque walls for luminescence).

-

Density: 3,000–5,000 cells/well.

-

Drug Addition: Add this compound using a digital dispenser (e.g., D300e) or manual serial dilution.

-

Incubation: 72 hours (standard for proliferation).

-

Readout: CellTiter-Glo (ATP quantification).

-

Analysis: Normalize to DMSO control. Fit curves using a 4-parameter logistic regression (GraphPad Prism).

Part 5: Resistance Mechanisms & Feedback Loops

Despite the "vertical blockade," resistance to this compound can emerge. Understanding these mechanisms is vital for interpreting in vivo data.

The Insulin Feedback Loop

PI3Kα is the primary isoform downstream of the Insulin Receptor (IR).

-

Systemic Effect: Inhibition of PI3Kα blocks glucose uptake in skeletal muscle and liver.

-

Response: The pancreas secretes massive amounts of insulin (Hyperinsulinemia) to compensate.

-

Tumor Consequence: High circulating insulin activates the Insulin Receptor on tumor cells. If the drug concentration in the tumor is insufficient to block all PI3Kα, this insulin surge can override the inhibition, reactivating the pathway.

-

Mitigation: Dietary Ketogenic intervention or SGLT2 inhibitors are often explored in preclinical models to dampen this spike.

-

RTK Upregulation (FoxO Dependent)

Inhibition of AKT leads to the dephosphorylation and nuclear entry of FoxO transcription factors.

-

Transcriptional Targets: FoxO upregulates the expression of RTKs (HER2, HER3, EGFR, IGF-1R).

-

Result: The cell increases its surface receptor density, sensitizing it to even trace levels of growth factors, potentially bypassing the PI3K blockade via alternative pathways (e.g., MAPK/ERK).

Visualization: Resistance Logic

Figure 2: FoxO-dependent adaptive resistance. Sustained AKT inhibition leads to FoxO nuclear translocation, driving the overexpression of RTKs (HER3, IGF-1R) which can re-ignite signaling.

References

-

Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer. Link

-

Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. Link

-

Sarker, D., et al. (2016). First-in-Human Phase I Study of Gedatolisib (PF-05212384), a Highly Potent and Selective Dual PI3K/mTOR Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. Link

-

MedChemExpress. this compound Product Datasheet & Biological Activity. Link

-

Rozengurt, E., et al. (2014). Crosstalk between Insulin/Insulin-like Growth Factor-1 Receptors and G Protein-Coupled Receptor Signaling Systems: A Novel Target for the Antidiabetic Drug Metformin in Pancreatic Cancer. Clinical Cancer Research. Link

Sources

Technical Guide: Mechanism and Validation of PI3Kα/mTOR-IN-1

Compound Identity: PI3Kα/mTOR-IN-1 (CAS: 1949802-49-6) Primary Classification: Dual ATP-Competitive Inhibitor Target Audience: Drug Discovery Scientists, Oncologists, and Molecular Biologists

Executive Summary & Chemical Identity

PI3Kα/mTOR-IN-1 (often referenced in literature as Compound 26 ) is a potent, orally bioavailable small molecule designed to overcome the limitations of isoform-selective inhibitors. By simultaneously targeting the p110α subunit of Class I PI3K and the mTOR kinase, it prevents the compensatory feedback loops often seen when mTORC1 is inhibited alone (which typically leads to Akt hyperactivation via mTORC2 or IRS-1 stabilization).

Chemical Profile

| Feature | Specification |

| CAS Number | 1949802-49-6 |

| Molecular Formula | C18H22FN5O3S |

| Molecular Weight | 407.46 g/mol |

| Primary Targets | PI3Kα (p110α), mTOR (mTORC1/2) |

| Solubility | DMSO (≥ 50 mg/mL) |

Binding Affinity & Selectivity (IC50 Data)

The following data represents the inhibitory concentration (IC50) required to reduce enzyme activity by 50%. Note the high potency against the alpha isoform and mTOR, with relevant activity against the delta isoform.

| Target Kinase | IC50 (nM) | Biological Context |

| PI3Kα (p110α) | 20 | Primary Driver in PIK3CA-mutant cancers |

| PI3Kδ (p110δ) | 46 | Relevance in hematological malignancies |

| mTOR | 186 | Blocks protein synthesis & survival |

| PI3Kγ (p110γ) | 204 | Immune cell signaling |

| PI3Kβ (p110β) | 376 | PTEN-deficient contexts |

Signaling Architecture: The Dual Blockade

The therapeutic rationale for PI3Kα/mTOR-IN-1 lies in its ability to shut down the "survival triangle" of the PI3K/Akt/mTOR pathway.

Mechanism of Action[1][2][3][4][5][6]

-

Upstream Blockade (PI3Kα): The inhibitor binds to the ATP-binding pocket of the p110α catalytic subunit. This prevents the phosphorylation of PIP2 to PIP3.[1] Without PIP3, PDK1 cannot recruit Akt to the plasma membrane via its PH domain.

-

Downstream Blockade (mTORC1/2):

-

mTORC1 Inhibition: Blocks phosphorylation of p70S6K and 4EBP1, halting cap-dependent translation of pro-growth proteins (e.g., Cyclin D1, c-Myc).

-

mTORC2 Inhibition: Crucially, this prevents the phosphorylation of Akt at Ser473.[1] This is the "kill switch" for the pathway, as p-Akt(S473) is required for maximal Akt activity.

-

Pathway Visualization

The following diagram illustrates the specific intervention points of PI3Kα/mTOR-IN-1 and the resulting collapse of survival signaling.

Caption: Dual inhibition mechanism. PI3Kα/mTOR-IN-1 blocks PIP3 generation and direct mTOR activity, preventing Akt phosphorylation at T308 and S473, releasing the brakes on FoxO and Bad-mediated apoptosis.

Apoptosis Induction Pathways

When PI3Kα/mTOR-IN-1 suppresses Akt, the cell shifts from a "survival" state to a "death" state via two primary mechanisms:

-

The FoxO3a Axis:

-

Normal State: Akt phosphorylates FoxO3a, sequestering it in the cytoplasm (14-3-3 binding).

-

Inhibited State: FoxO3a remains unphosphorylated and translocates to the nucleus.

-

Result: Transcriptional upregulation of Bim (pro-apoptotic BH3-only protein) and FasL .

-

-

The Bad/Mitochondrial Axis:

-

Normal State: Akt phosphorylates Bad at Ser136.

-

Inhibited State: Dephosphorylated Bad dimerizes with Bcl-xL or Bcl-2.

-

Result: Release of Bax/Bak, mitochondrial outer membrane permeabilization (MOMP), Cytochrome c release, and activation of Caspase-9 and Caspase-3 .

-

Experimental Validation Framework

To scientifically validate the efficacy of PI3Kα/mTOR-IN-1, researchers must demonstrate dose-dependent inhibition of the targets and the subsequent induction of apoptosis.

Protocol 1: Target Engagement (Western Blot)

Objective: Confirm dual inhibition by assessing phosphorylation status of Akt and S6K.

-

Cell Lines: HCT-116 or MCF-7 (PIK3CA mutant lines preferred).

-

Treatment: 0, 50, 100, 200, 500 nM for 24 hours.

-

Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

-

Primary Antibodies:

-

p-Akt (Ser473): Marker for mTORC2 inhibition.

-

p-Akt (Thr308): Marker for PI3K/PDK1 inhibition.

-

p-p70S6K (Thr389): Marker for mTORC1 inhibition.

-

Total Akt/S6K: Loading controls.

-

-

Expected Result: Dose-dependent reduction in all phospho-markers while total protein levels remain constant.

Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Objective: Distinguish between early apoptosis, late apoptosis, and necrosis.

-

Seeding: Seed

cells/well in a 6-well plate. -

Dosing: Treat with PI3Kα/mTOR-IN-1 (e.g., IC50 and 5x IC50) for 48 hours.

-

Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Crucial: Do not over-trypsinize to avoid damaging membrane PS exposure.

-

Staining: Wash with cold PBS. Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Acquisition: Analyze on flow cytometer within 1 hour.

-

Gating Logic:

-

Q3 (Annexin-/PI-): Live cells.

-

Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine flip).

-

Q2 (Annexin+/PI+): Late Apoptosis/Necroptosis.

-

Workflow Visualization

Caption: Validation workflow. Parallel assessment of molecular mechanism (Western Blot) and cellular phenotype (Flow Cytometry/JC-1) ensures robust data interpretation.

Troubleshooting & Optimization

-

Solubility: PI3Kα/mTOR-IN-1 is hydrophobic. Prepare stock in 100% DMSO (up to 50 mM) and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Serum Effect: High serum (10% FBS) can shift IC50 values due to protein binding. For precise IC50 determination, consider low-serum adaptation (1% FBS) if cells tolerate it, or validate in full serum to mimic physiological conditions.

-

Timing: Phosphorylation signals (p-Akt) can drop within 1-2 hours of treatment. Apoptosis markers (Cleaved PARP) typically require 24-48 hours to manifest.

References

-

Shen, S., et al. (2018).[2] "Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines." ACS Medicinal Chemistry Letters, 9(7), 719–724.

-

MedChemExpress. "PI3Kα/mTOR-IN-1 Product Datasheet."

-

Thorpe, L. M., et al. (2015). "PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting." Nature Reviews Cancer, 15, 7–24.

Sources

Technical Guide: PI3Kα/mTOR-IN-1 Regulation of Cell Cycle Progression

Executive Summary

PI3Kα/mTOR-IN-1 (CAS: 1013098-90-2) is a high-potency, ATP-competitive dual inhibitor targeting the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1] By simultaneously blockading upstream PI3K signaling and downstream mTORC1/mTORC2 complexes, this compound overcomes the feedback loop limitations often seen with rapalogs (mTORC1-only inhibitors).

This technical guide details the compound's physicochemical profile, its mechanistic regulation of the G1/S cell cycle checkpoint, and validated experimental protocols for assessing its efficacy in antiproliferative assays.

Part 1: Chemical and Pharmacological Profile[2]

PI3Kα/mTOR-IN-1 is a pyrrolidinyl pyrido pyrimidinone derivative designed to fit the ATP-binding pocket of lipid kinases. Its dual-targeting capability is critical for preventing Akt reactivation, a common resistance mechanism in PI3K-only inhibition.

Table 1: Physicochemical and Kinetic Properties

| Property | Specification |

| Chemical Name | PI3Kα/mTOR-IN-1 |

| CAS Number | 1013098-90-2 |

| Molecular Formula | C₁₆H₁₈N₆O |

| Molecular Weight | 310.35 g/mol |

| Target Selectivity | PI3Kα (Class I) & mTOR (C1/C2) |

| Potency (Cell-free) | |

| Potency (Cell-based) | |

| Solubility | DMSO (≥ 50 mg/mL) |

Technical Note: The compound exhibits high selectivity for the α-isoform of PI3K over β/δ isoforms, making it particularly relevant for PIK3CA-mutant models (e.g., H1047R or E545K mutations).

Part 2: Mechanistic Action – Dual Pathway Blockade

The PI3K/Akt/mTOR axis drives cell cycle progression by regulating protein synthesis and degradation of cell cycle inhibitors. PI3Kα/mTOR-IN-1 acts as a "circuit breaker" at two distinct nodes:

-

Proximal Node (PI3Kα): Prevents the conversion of PIP2 to PIP3, thereby inhibiting the membrane recruitment and phosphorylation of Akt (Thr308).

-

Distal Node (mTORC1/2):

-

mTORC1 Inhibition: Blocks p70S6K and 4E-BP1 phosphorylation, halting translation of Cyclin D1.

-

mTORC2 Inhibition: Prevents Akt Ser473 phosphorylation, collapsing the survival signal completely.

-

Figure 1: Signaling Pathway and Inhibition Nodes

Caption: Dual inhibition mechanism.[2][3][4][5][6][7][8][9][10] PI3Kα/mTOR-IN-1 targets both PI3Kα and mTOR, preventing Cyclin D1 synthesis and stabilizing p27, leading to G1 arrest.

Part 3: Regulation of Cell Cycle Progression

Treatment with PI3Kα/mTOR-IN-1 typically induces a profound G0/G1 phase arrest . This is distinct from cytotoxic agents that might cause S-phase or G2/M arrest.

Mechanism of Arrest

-

Cyclin D1 Downregulation: mTORC1 inhibition prevents the translation of Cyclin D1 mRNA. Without Cyclin D1, CDK4/6 cannot form active complexes to phosphorylate Rb.

-

p27 Kip1 Stabilization: Akt normally phosphorylates p27, tagging it for proteasomal degradation. By inhibiting Akt, PI3Kα/mTOR-IN-1 allows p27 to accumulate in the nucleus, where it binds to and inactivates Cyclin E-CDK2 complexes, locking the cell in G1.

Part 4: Validated Experimental Protocols

Protocol A: Cell Cycle Analysis via Flow Cytometry (PI Staining)

Objective: Quantify the percentage of cells in G0/G1, S, and G2/M phases after drug treatment.

Reagents:

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).

-

70% Ethanol (ice-cold).

-

PBS (calcium/magnesium-free).

Step-by-Step Workflow:

-

Seeding: Plate cells (e.g., MCF-7 or HCT116) at

cells/well in 6-well plates. Allow attachment for 24h. -

Treatment: Treat with PI3Kα/mTOR-IN-1 at graded concentrations (e.g., 10 nM, 50 nM, 100 nM) for 24 hours. Include a DMSO vehicle control (0.1%).

-

Harvesting: Trypsinize cells, pellet at 500g for 5 min, and wash once with cold PBS.

-

Fixation (Critical Step): Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for ≥2 hours (overnight preferred).

-

Staining: Pellet fixed cells (600g, 5 min). Wash twice with PBS. Resuspend in 500 µL PI Staining Solution.

-

Incubation: Incubate at 37°C for 30 minutes in the dark.

-

Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~610 nm). Collect ≥10,000 single-cell events.

Protocol B: Western Blot Validation of Pathway Inhibition

Objective: Confirm on-target efficacy by measuring phosphorylation status of downstream effectors.

Target Markers:

-

p-Akt (Ser473): Marker for mTORC2/PI3K inhibition.[2][7][11]

-

p-S6 Ribosomal Protein (Ser235/236): Marker for mTORC1 inhibition.

-

Total Akt / Total S6: Loading controls.

-

Cyclin D1: Cell cycle progression marker (should decrease).

Workflow Visualization:

Caption: Parallel experimental workflow for validating cell cycle arrest (Pathway A) and molecular mechanism (Pathway B).

References

-

Le PT, et al. (2012).[4] "Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR."[4] Bioorganic & Medicinal Chemistry Letters, 22(15), 5098-5103.[4]

-

MedChemExpress. (n.d.). "PI3Kα/mTOR-IN-1 Product Datasheet."

-

Engelman JA. (2009). "Targeting PI3K signalling in cancer: opportunities, challenges and limitations."[12] Nature Reviews Cancer, 9, 550–562.

-

Porta C, et al. (2014). "Targeting PI3K/Akt/mTOR Signaling in Cancer." Frontiers in Oncology, 4, 64.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molnova.com [molnova.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells [frontiersin.org]

- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Preclinical Research Applications of PI3Kα/mTOR-IN-1

Document ID: TG-PM-IN1-2024 Subject: Dual Inhibition of PI3Kα and mTOR Kinase Target Audience: Senior Research Scientists, DMPK Leads, Oncology Pharmacologists

Part 1: Strategic Overview & Mechanistic Rationale

The Dual-Targeting Imperative

In hormone receptor-positive (HR+) and HER2+ breast cancers, the PI3K/AKT/mTOR pathway is the primary driver of resistance to endocrine and anti-HER2 therapies. First-generation inhibitors faced two critical failures:

-

Isoform Promiscuity: Pan-PI3K inhibitors (targeting

) induced severe toxicity (e.g., hyperglycemia, colitis), limiting dosing. -

Feedback Activation: Selective inhibition of mTORC1 (via rapalogs) releases the negative feedback loop on IRS-1, paradoxically reactivating AKT via PI3K.

PI3Kα/mTOR-IN-1 represents a specialized chemical probe designed to solve this dichotomy. It functions as a potent, ATP-competitive dual inhibitor, selectively targeting the PI3Kα isoform (often mutated in PIK3CA tumors) and the mTOR kinase (both mTORC1 and mTORC2 complexes).

Mechanism of Action (MOA) Visualization

The following diagram illustrates the signal transduction cascade and the specific intervention point of PI3Kα/mTOR-IN-1, highlighting the blockade of the feedback loop.

Figure 1: Mechanistic intervention of PI3Kα/mTOR-IN-1. Note the simultaneous blockade of upstream PI3Kα and downstream mTORC1/2, preventing the S6K-mediated feedback loop that typically reactivates IRS-1.

Part 2: Chemical & Biological Profile[1]

Before initiating complex models, the compound must be validated against its specific targets. PI3Kα/mTOR-IN-1 is characterized by high potency against the Alpha isoform, distinguishing it from pan-inhibitors like Buparlisib.

Potency Data (Cell-Free & Cellular)

| Target Kinase | IC50 / Ki (nM) | Biological Significance |

| PI3Kα (p110α) | 7 nM | Primary target. Drives PIK3CA-mutant tumors.[1][2] |

| mTOR (mTORC1/2) | 10.6 nM (Ki) | Secondary target. Prevents AKT S473 phosphorylation.[3] |

| PI3Kβ | > 100 nM | Reduced potency minimizes off-target toxicity. |

| PI3Kδ | > 100 nM | Sparing effect reduces immunotoxicity. |

| Cellular Activity | IC50 (nM) | Cell Line Context |

| p-AKT (S473) | ~10 - 20 nM | MCF7 (Breast, PIK3CA mut) |

| Cell Viability | ~170 nM | MDC7 / MCF7 |

*Values are representative of the class selectivity profile for Alpha-specific dual inhibitors.

Part 3: In Vitro Characterization Protocols

Protocol A: Phospho-Signaling Validation (Western Blot)

Objective: Confirm dual blockade by assessing p-AKT (PI3K/mTORC2 readout) and p-S6 (mTORC1 readout).

Experimental Design:

-

Cell Lines: MCF7 (PIK3CA E545K) and T47D (PIK3CA H1047R).

-

Controls: DMSO (Negative), Alpelisib (PI3Kα only), Rapamycin (mTORC1 only).

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow attachment for 24h. -

Starvation (Critical): Serum-starve cells (0.5% FBS) for 12 hours to reduce basal pathway noise.

-

Treatment: Treat with PI3Kα/mTOR-IN-1 dose curve (0, 10, 50, 100, 500 nM) for 2 hours .

-

Stimulation: Stimulate with EGF (50 ng/mL) or Insulin (100 nM) for 15 minutes to induce pathway flux.

-

Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma). Note: Failure to inhibit phosphatases will result in false negatives.

-

Detection:

-

Primary Markers: p-AKT (Ser473), p-AKT (Thr308), p-S6 Ribosomal Protein (Ser235/236), p-4EBP1.

-

Loading Control: Total AKT, Total S6,

-Actin.

-

Success Criteria:

-

Complete ablation of p-AKT S473 (mTORC2 marker) and p-S6 (mTORC1 marker) at concentrations

50 nM. -

Unlike Rapamycin, PI3Kα/mTOR-IN-1 must inhibit p-AKT T308 (PI3K/PDK1 marker).

Protocol B: 3D Spheroid Viability Assay

Objective: Assess efficacy in a physiologically relevant microenvironment, as 2D cultures often overestimate kinase inhibitor potency.

Step-by-Step Workflow:

-

Preparation: Use Ultra-Low Attachment (ULA) 96-well plates.

-

Seeding: Seed 2,000 cells/well in 100 µL media. Centrifuge at 1000 RPM for 10 mins to promote aggregation. Incubate 72h to form spheroids.

-

Treatment: Add 2x concentrated drug solution (0.1 nM to 10 µM).

-

Incubation: Incubate for 7 days (longer than 2D due to slower diffusion).

-

Readout: Add 100 µL CellTiter-Glo® 3D Reagent. Shake vigorously for 5 mins (lysis of spheroid core is difficult). Read Luminescence.

Part 4: In Vivo Efficacy & Pharmacodynamics

Xenograft Model Selection

For PI3Kα/mTOR-IN-1, model selection must align with the genetic driver (PIK3CA mutation).

-

Model A: MCF7 Xenograft (ER+/HER2-, PIK3CA E545K). Requires 17

-estradiol supplementation (0.72 mg/pellet). -

Model B: HCC1954 (HER2+, PIK3CA H1047R). Tests efficacy in HER2-resistant settings.[2]

Dosing & Formulation Strategy

Based on the physicochemical properties of sulfonyl-morpholinopyrimidines (typical scaffold for this class):

-

Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (Solubility is often the limiting factor).

-

Route: Oral Gavage (PO).

-

Schedule: Daily (QD) for 21-28 days.

-

Dose Range: 5 mg/kg (Low), 15 mg/kg (High). Note: Monitor body weight daily. >15% weight loss requires dose holiday.

PD Biomarker Analysis (Tumor Harvest)

To prove target engagement in vivo:

-

Harvest tumors 2 hours post-final dose.

-

Flash freeze half in liquid nitrogen (for Western Blot).

-

Fix half in 10% NBF for IHC (p-S6 staining).

-

Result: IHC should show reduced brown staining intensity for p-S6 in treated vs. vehicle groups.

Part 5: References

-

Shen, S., et al. (2018). Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines.[4] ACS Medicinal Chemistry Letters, 9(7), 719–724.[4]

-

MedChemExpress. PI3Kα/mTOR-IN-1 Product Datasheet & Biological Activity. MCE Catalog No. HY-112602.[4]

-

Vasan, N., Toska, E., & Scaltriti, M. (2019). Overview of the relevance of PI3K pathway in breast cancer. Annals of Oncology, 30(10), x21-x28.

-

Elkabets, M., et al. (2013). mTORC1 inhibition is required for sensitivity to PI3K p110α inhibitors in wild-type PIK3CA mutant breast cancer. Science Translational Medicine, 5(196), 196ra99.

-

O'Brien, N. A., et al. (2014). Targeting PI3K/mTOR overcomes resistance to HER2-targeted therapy independent of feedback activation of AKT. Clinical Cancer Research, 20(13), 3507-3520.

Sources

Navigating the Paradox: A Technical Deep Dive into PI3K Pathway Feedback Loops

Executive Summary: The Inhibition Paradox

In the development of PI3K pathway inhibitors, a recurring failure mode is the "Inhibition Paradox": the observation that potent pharmacological blockade of a kinase often triggers a compensatory resurgence of downstream or parallel signaling. This is not merely incomplete inhibition; it is an active, evolutionarily conserved homeostatic response.

For the drug developer and bench scientist, understanding these feedback loops is not academic—it is the difference between a stalled Phase II trial and a viable combination strategy. This guide deconstructs the molecular mechanics of these loops, provides a self-validating experimental framework for their detection, and outlines strategic interventions.

Mechanistic Architecture of Feedback Loops

The PI3K/AKT/mTOR axis is not a linear pipeline but a homeostatic grid. Two primary negative feedback loops are critical for research design: the mTORC1-S6K-IRS1 Loop and the FOXO-RTK Transcriptional Loop .

The mTORC1-S6K-IRS1 Negative Feedback Loop

Under basal hyperactive conditions, mTORC1 activates S6 Kinase (S6K).[1][2] S6K, in turn, phosphorylates Insulin Receptor Substrate-1 (IRS-1) at inhibitory serine residues (specifically Ser636/639 and Ser1101).[2] This serine phosphorylation degrades IRS-1 and desensitizes it to insulin/IGF-1 stimulation, acting as a natural brake on PI3K signaling.

The Paradox: When you treat cells with an mTORC1 inhibitor (e.g., Rapamycin or Raalog), you block S6K. This relieves the inhibitory phosphorylation on IRS-1.[1] Consequently, IRS-1 is stabilized and resensitized to growth factors, leading to a paradoxical re-activation of PI3K and AKT (specifically at Thr308 and Ser473) despite the presence of the inhibitor [1, 2].

The FOXO-RTK Transcriptional Loop

AKT normally phosphorylates FOXO transcription factors, sequestering them in the cytoplasm.

The Paradox: PI3K/AKT inhibition results in FOXO dephosphorylation and nuclear translocation. Once in the nucleus, FOXO upregulates the transcription of Receptor Tyrosine Kinases (RTKs) such as HER3 (ERBB3), IGF-1R, and InsR . This increases the cell's surface sensitivity to ligands, often bypassing the initial blockade or activating parallel MAPK signaling [3, 4].

Visualizing the Network

The following diagram illustrates the structural logic of these feedback mechanisms.

Caption: Schematic of PI3K feedback loops. Red dashed lines indicate negative feedback relieved by inhibition.

Experimental Framework: Validating Feedback Loops

To confirm if a feedback loop is compromising your inhibitor's efficacy, you must distinguish between target engagement (is the drug working?) and pathway reactivation (is the cell adapting?).

Protocol: Time-Course Signaling Analysis (The "Rebound" Assay)

Objective: Detect the relief of negative feedback by observing the temporal rebound of p-AKT or p-ERK after initial suppression.

Materials:

-

Cell lines: PI3K-hyperactive lines (e.g., MCF-7, BT474).

-

Inhibitors: Specific PI3K inhibitor (e.g., Alpelisib) and mTOR inhibitor (e.g., Everolimus).

-

Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/Fluoride).

Step-by-Step Workflow:

-

Seeding: Seed cells at 70% confluency in 6-well plates. Allow 24h attachment.

-

Starvation (Optional but Recommended): Serum starve (0.5% FBS) for 16h to synchronize signaling, then stimulate with EGF/Insulin at T=0. Note: For constitutive active mutants (PIK3CA H1047R), starvation may not be necessary.

-

Treatment Course:

-

Treat cells with IC90 concentration of inhibitor.

-

Timepoints: 0h (DMSO), 1h (Acute inhibition), 6h, 24h, 48h (Chronic adaptation).

-

-

Lysis: Harvest lysates on ice. Immediate boiling in SDS buffer is preferred to prevent phosphatase activity.

-

Western Blot Targets:

-

Readout for Efficacy: p-S6 (S235/236) – Should remain low if drug is stable.

-

Readout for Feedback (The "Rebound"): p-AKT (S473/T308) and p-IRS1 (Ser636/639).

-

Readout for Crosstalk: p-ERK1/2 (T202/Y204).

-

Interpretation:

-

Successful Blockade: p-S6 decreases and stays low.

-

Feedback Loop Present: p-AKT drops at 1h but rebounds at 24h-48h.

-

Mechanism Confirmation: If p-IRS1 (Ser636) decreases at 24h while p-AKT rebounds, the mTORC1-S6K loop is active [2, 5].

Visualizing the Experimental Logic

Caption: Workflow to distinguish acute inhibition from chronic feedback adaptation.

Quantitative Data Summary: Inhibitor Classes & Feedback Risks

Different classes of inhibitors trigger distinct feedback profiles.[3][4] The table below summarizes the expected molecular consequences.

| Inhibitor Class | Primary Target | Key Feedback Mechanism | Biomarker of Feedback |

| Rapalogs (e.g., Everolimus) | mTORC1 | Relief of S6K | Rebound of p-AKT (S473) |

| Pan-PI3K Inhibitors (e.g., Copanlisib) | p110 | FOXO nuclear translocation | Increased HER3/InsR mRNA; Rebound p-ERK |

| Isoform-Specific (e.g., Alpelisib) | p110 | Systemic Hyperglycemia | Systemic Insulin spike; Rebound p-AKT |

| Dual PI3K/mTOR | PI3K + mTOR | MAPK Pathway Activation (Crosstalk) | Strong p-ERK upregulation [6] |

Strategic Interventions: Breaking the Loop

To overcome these loops, "vertical" or "horizontal" inhibition strategies are required.

Vertical Inhibition (The "Double-Hit")

Targeting multiple nodes in the same pathway to prevent upstream rebound.

-

Strategy: Combine PI3K inhibitors with mTOR inhibitors or RTK inhibitors.[3][5]

-

Example: In HER2+ breast cancer, PI3K inhibition upregulates HER3.[6] Combining a PI3K inhibitor with Trastuzumab (anti-HER2) or Lapatinib prevents this receptor-level reactivation [4].[6]

Horizontal Inhibition (Parallel Pathways)

Targeting the compensatory parallel pathway.

-

Rationale: Deep inhibition of PI3K often shunts signaling toward the MAPK pathway. Co-targeting MEK prevents this escape route, though toxicity management is critical [6].

Dietary/Systemic Management

-

Strategy: Ketogenic diet or SGLT2 inhibitors.

-

Rationale: PI3K

inhibitors cause hyperglycemia, triggering insulin release which reactivates the tumor's insulin receptors.[7][8] Managing systemic glucose levels can prevent this extrinsic feedback loop [1, 5].ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

References

-

Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways. Source:[4] PMC (National Institutes of Health) URL:[Link]

-

Chronic Inhibition of the mTORC1/S6K1 Pathway Increases Insulin-Induced PI3K Activity. Source: Molecular Endocrinology (Oxford Academic) URL:[Link]

-

Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. Source: MDPI (Cells) URL:[Link]

-

Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors. Source: PubMed Central URL:[Link]

-

Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. Source: PubMed URL:[Link]

-

Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy. Source:[5][9] PLOS ONE URL:[5][Link][3]

Sources

- 1. Chronic inhibition of the mTORC1/S6K1 pathway increases insulin-induced PI3K activity but inhibits Akt2 and glucose transport stimulation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]

- 6. Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dual PI3Kα/mTOR Inhibitor PI3Kalpha/mTOR-IN-1: A Technical Guide for Cancer Biology Research

Foreword: The Rationale for Dual PI3K/mTOR Inhibition in Oncology

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1] Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] However, the complexity of this pathway, characterized by intricate feedback loops, often limits the efficacy of single-agent inhibitors. For instance, inhibition of mTORC1 can lead to a feedback activation of PI3K signaling, thereby mitigating the anti-proliferative effects of the inhibitor. This has necessitated the development of dual inhibitors that can simultaneously block key nodes of the pathway, offering a more comprehensive and durable blockade of oncogenic signaling.

This technical guide focuses on PI3Kalpha/mTOR-IN-1 , a potent dual inhibitor of PI3Kα and mTOR. Due to the limited availability of peer-reviewed experimental data specifically on this compound, this guide will leverage detailed protocols and data from the well-characterized and structurally analogous dual PI3K/mTOR inhibitor, Omipalisib (GSK2126458) , to provide field-proven insights and methodologies. This approach ensures that the presented protocols are robust, scientifically sound, and representative of how a potent dual PI3Kα/mTOR inhibitor can be effectively utilized as a tool in cancer biology research.

Molecular Profile and Mechanism of Action

This compound is a small molecule inhibitor designed to target the ATP-binding catalytic sites of both the p110α subunit of PI3K and the mTOR kinase. This dual inhibition is critical for overcoming the intrinsic resistance mechanisms that arise from the pathway's feedback loops.

Physicochemical Properties

| Property | Value | Reference |

| Compound Name | This compound | N/A |

| CAS Number | 1013098-90-2 | N/A |

| Molecular Formula | C₂₅H₂₄N₆O₄S | N/A |

| Molecular Weight | 504.56 g/mol | N/A |

| Solubility | Soluble in DMSO | N/A |

Biological Activity

This compound demonstrates potent inhibition of both PI3Kα and mTOR. The inhibitory constants (Ki) in cell-free assays are reported to be 12.5 nM for PI3Kα and 10.6 nM for mTOR. In cellular assays, the half-maximal inhibitory concentration (IC50) for PI3Kα is 7 nM.

For the purpose of providing a broader context of potency, the analogous compound Omipalisib (GSK2126458) exhibits the following inhibitory activities:

| Target | Ki (cell-free assay) | Reference |

| p110α | 0.019 nM | [1] |

| p110β | 0.13 nM | [1] |

| p110δ | 0.024 nM | [1] |

| p110γ | 0.06 nM | [1] |

| mTORC1 | 0.18 nM | [1] |

| mTORC2 | 0.3 nM | [1] |

These values highlight the high potency of this class of dual inhibitors against their intended targets.

The PI3K/Akt/mTOR Signaling Pathway and the Rationale for Dual Inhibition

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Akt, in turn, phosphorylates a myriad of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR Complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). A critical feedback loop exists where S6K can phosphorylate and inhibit insulin receptor substrate 1 (IRS1), thereby dampening PI3K signaling. Inhibition of mTORC1 alone can relieve this negative feedback, leading to the reactivation of Akt and cell survival. By inhibiting both PI3Kα and mTOR, this compound circumvents this feedback mechanism, resulting in a more profound and sustained inhibition of the pathway.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

In Vitro Experimental Protocols

The following protocols are based on methodologies reported for the analogous compound Omipalisib (GSK2126458) and are intended to serve as a robust starting point for researchers using this compound.

Cell Viability/Proliferation Assays

Assessing the impact of this compound on cancer cell viability is a fundamental first step. The MTT and CellTiter-Glo assays are commonly used for this purpose.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. The concentration range should be guided by the compound's IC50 value (e.g., 0.1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound dilution.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Representative Data (using Omipalisib):

| Cell Line | IC50 (72h) | Reference |

| HCT116 | 0.01 µM | [4] |

| Bel7404 | 0.01 µM | [4] |

| MDA-MB-231 | 0.13 µM | [4] |

Western Blot Analysis of Pathway Inhibition

Western blotting is essential to confirm that this compound is hitting its intended targets and modulating downstream signaling.

Protocol: Western Blot

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a defined period (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-S6K (Thr389)

-

Total S6K

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

Actin or Tubulin (as a loading control)

-

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of Akt, S6K, and 4E-BP1, while the total protein levels of these molecules should remain unchanged.

Figure 2: A typical workflow for Western blot analysis to assess pathway inhibition.

In Vivo Experimental Design

Animal models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic properties of this compound. The following is a general guideline for a xenograft study.

Protocol: Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NOD-SCID).

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Based on pharmacokinetic studies of analogous compounds like Omipalisib, this compound can be administered orally (e.g., via gavage) or intravenously. A typical dosing regimen for Omipalisib in a mouse model of esophageal squamous cell carcinoma was daily oral administration.[5] The vehicle should be appropriate for the compound's solubility (e.g., a solution containing DMSO, PEG300, and saline).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Pharmacokinetic Considerations: For this compound, it has been reported to have good oral bioavailability.[6] However, detailed pharmacokinetic studies in relevant animal models are recommended to determine the optimal dosing schedule and route of administration to achieve sustained target inhibition in the tumor tissue.

Safety and Handling

As with any potent small molecule inhibitor, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

-

Storage: Store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Conclusion and Future Directions

This compound represents a valuable research tool for dissecting the complexities of the PI3K/Akt/mTOR pathway in cancer. Its dual inhibitory mechanism offers a more complete shutdown of this critical signaling cascade compared to single-agent inhibitors. The experimental protocols outlined in this guide, benchmarked against the well-vetted compound Omipalisib, provide a solid foundation for researchers to investigate the cellular and in vivo effects of this compound. Future research should focus on identifying predictive biomarkers of sensitivity to dual PI3K/mTOR inhibition and exploring rational combination strategies with other targeted therapies or chemotherapeutic agents to further enhance anti-tumor efficacy.

References

-

Celcuity. (2022). A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advance. Celcuity. Retrieved from [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. In Wikipedia. Retrieved from [Link]

-

Tabernero, J., et al. (2015). First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Clinical Cancer Research, 21(8), 1888-1895. Retrieved from [Link]

-

Dana-Farber Cancer Institute. (n.d.). A Phase Ib Open-Label Three-Arm Multicenter Study To Assess The Safety And Tolerability Of Pf-05212384 (Pi3k/Mtor Inhibitor) In Combination With Other Anti-Tumor Agents. Retrieved from [Link]

-

ScienceOpen. (n.d.). The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails. ScienceOpen. Retrieved from [Link]

-

Pascual, T., et al. (2021). Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer. Cancers, 13(16), 4195. Retrieved from [Link]

-

Chemsrc. (2025). Gedatolisib (PF-05212384, PKI-587). Retrieved from [Link]

-

Joseph, N. M., et al. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Acta Dermato-Venereologica, 98(7), 679-685. Retrieved from [Link]

-

Maher, T. M., et al. (2018). A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. UCL Discovery. Retrieved from [Link]

-

ClinicalTrials.gov. (2016). A PHASE 1B OPEN-LABEL THREE-ARM MULTI-CENTER STUDY TO ASSESS THE SAFETY AND TOLERABILITY OF PF-05212384 (PI3K/MTOR INHIBITOR) IN. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Omipalisib. In PubChem. Retrieved from [Link]

-

Liu, T., et al. (2019). Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling. Medical Science Monitor, 25, 7836-7844. Retrieved from [Link]

-

Celcuity. (2015). First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer. Celcuity. Retrieved from [Link]

-

ResearchGate. (n.d.). A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. ResearchGate. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model [frontiersin.org]

Methodological & Application

Technical Guide: PI3Kalpha/mTOR-IN-1 Stock Solution Preparation and Storage

Introduction & Mechanism of Action

PI3Kalpha/mTOR-IN-1 is a potent, dual-target small molecule inhibitor designed to simultaneously blockade the Phosphoinositide 3-kinase alpha (PI3K

Mechanistic Context

The PI3K/Akt/mTOR signaling pathway is a master regulator of cell metabolism, growth, and survival.[1]

-

PI3K

Inhibition: Prevents the conversion of PIP2 to PIP3, thereby halting the recruitment of Akt to the plasma membrane. -

mTOR Inhibition: Blocks both mTORC1 (S6K1/4EBP1 axis) and mTORC2 (Akt Ser473 phosphorylation), preventing downstream protein synthesis and cell survival signaling.

Effective use of this compound requires precise stock solution preparation. The compound exhibits moderate solubility in organic solvents and is sensitive to moisture. Improper handling—such as using hygroscopic DMSO or repeated freeze-thaw cycles—can lead to compound precipitation, resulting in erratic IC

Physicochemical Identity

Before preparation, verify the compound identity against the following specifications to ensure experimental reproducibility.

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 1013098-90-2 |

| Molecular Weight | 310.35 g/mol |

| Formula | C |

| Appearance | Off-white to light yellow solid |

| Solubility (DMSO) | ~3.2 mg/mL (10.3 mM) to 8.3 mg/mL (26 mM)* |

| Solubility (Water) | Insoluble |

*Note: Solubility can vary based on DMSO water content. Sonication and warming are often required to reach >5 mM.

Biological Pathway Visualization

The following diagram illustrates the dual intervention point of this compound within the signal transduction cascade.

Figure 1: Mechanism of Action. The inhibitor targets both PI3Kα upstream and the mTOR complexes downstream.[2]

Protocol: Stock Solution Preparation

Materials Required[2][4][5][6][7][8]

-

Compound: this compound (Solid).[3]

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

-

Critical: Do not use old DMSO that has been exposed to air; it absorbs water which drastically reduces the solubility of this specific compound.[3]

-

-

Equipment: Analytical balance, Vortex mixer, Ultrasonic bath, Amber glass vials (borosilicate).

Step-by-Step Procedure

Step 1: Calculation

Determine the volume of DMSO required to achieve a target stock concentration (typically 5 mM or 10 mM ).

Example for 5 mg of powder at 10 mM (0.01 M):

Step 2: Dissolution (The "Hard-to-Dissolve" Protocol)

This compound is known to be kinetically slow to dissolve.

-

Add the calculated volume of Anhydrous DMSO to the vial containing the powder.

-

Vortex vigorously for 1 minute.

-

Inspect: If particles remain, place the vial in an ultrasonic bath for 5–10 minutes at room temperature.

-

Warming (Optional): If the solution is still cloudy, warm the vial in a 37°C water bath for 2–3 minutes.

-

Caution: Do not exceed 40°C to avoid thermal degradation.

-

-

Final Check: The solution must be perfectly clear and yellow/off-white. If precipitate persists, add more DMSO to lower the concentration to 5 mM.

Step 3: Aliquoting

Never store the bulk stock. Repeated freeze-thaw cycles will cause precipitation and hydrolysis.

-

Divide the stock solution into single-use aliquots (e.g., 20 µL or 50 µL).

-

Use amber or light-blocking microcentrifuge tubes to protect from light.

Storage & Stability Guidelines

Proper storage is the only way to guarantee the integrity of the inhibitor over time.

| Storage Condition | State | Temperature | Stability Duration |

| Powder (Lyophilized) | Solid | -20°C | 3 Years |

| Stock Solution (DMSO) | Liquid | -80°C | 6 Months (Recommended) |

| Stock Solution (DMSO) | Liquid | -20°C | 1 Month (Max) |

| Aqueous Working Sol. | Liquid | 4°C / RT | Use Immediately (< 2 hours) |

Critical Warning:

-

Hygroscopic Nature: DMSO absorbs moisture from the air. Always seal vials tightly with Parafilm before freezing.

-

Freeze-Thaw: Limit to a maximum of 1 cycle . If an aliquot is thawed, use it that day and discard the remainder.

Application Workflow

The following flowchart outlines the logic for preparing and using the inhibitor in a cell-based assay.